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molecular formula C8H12N4O B055027 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 114724-45-7

5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine

Cat. No. B055027
M. Wt: 180.21 g/mol
InChI Key: XARSDFQMNNNPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084469B2

Procedure details

A solution of the appropriate piperidine-3-carboxylic acid in dimethylformamide (10-20 ml/mmol) is admixed under argon at RT with HATU (1.2 eq.), N,N-diisopropylethylamine (2.2 eq.) and the appropriate alkyl N′-hydroxyimidocarbamate (1.1 eq.). The reaction mixture is stirred at RT until the formation of the intermediate is complete and then stirred further at 120° C. until the desired product is formed from this intermediate. The reaction mixture is then purified by means of preparative HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl N′-hydroxyimidocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCCC(C(O)=O)C1.CN([C:13]([O:17][N:18]1N=NC2C=CC=[N:24][C:19]1=2)=[N+:14](C)C)C.F[P-](F)(F)(F)(F)F.[CH:34]([N:37]([CH2:41][CH3:42])[CH:38]([CH3:40])C)([CH3:36])C>CN(C)C=O>[CH2:42]1[CH:40]2[CH:36]([C:13]3[O:17][N:18]=[C:19]([NH2:24])[N:14]=3)[CH2:34][N:37]([CH2:38]2)[CH2:41]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
alkyl N′-hydroxyimidocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT until the formation of the intermediate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CN2CC1C(C2)C3=NC(=NO3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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